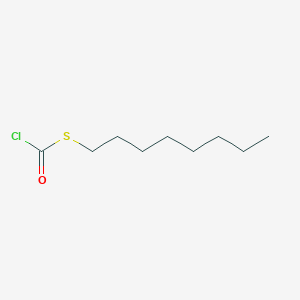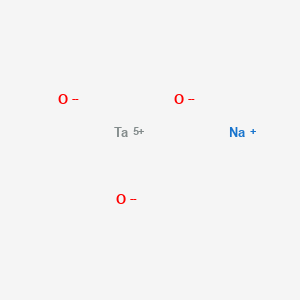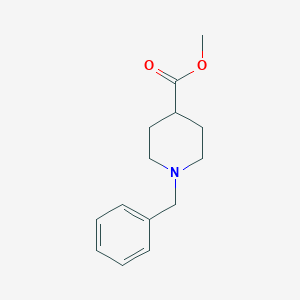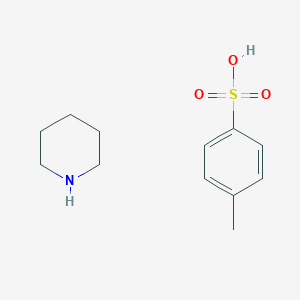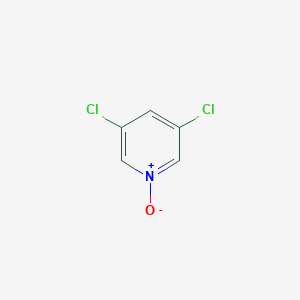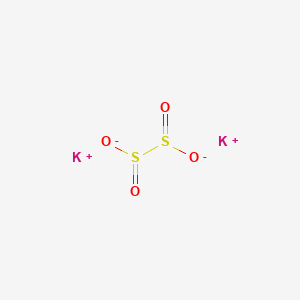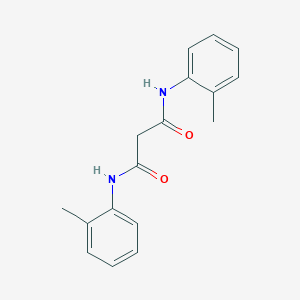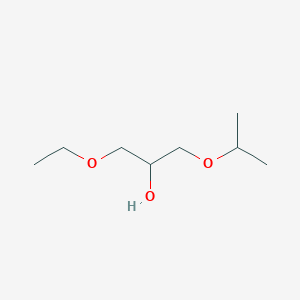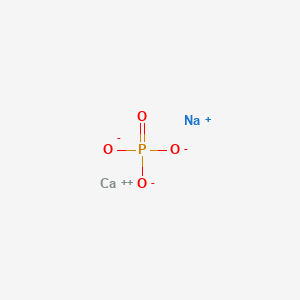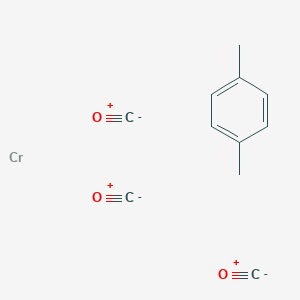
Tricarbonyl(p-xylene)chromium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricarbonyl(p-xylene)chromium, also known as Cr(CO)3(p-xylene), is a coordination complex of chromium that has gained significant attention in the field of organic synthesis due to its unique catalytic properties. This compound is a yellow crystalline solid that is soluble in common organic solvents such as chloroform and benzene.
Applications De Recherche Scientifique
Tricarbonyl(p-xylene)chromium has been widely used as a catalyst in various organic synthesis reactions. It has been shown to be effective in the synthesis of various organic compounds such as aldehydes, ketones, and carboxylic acids. Additionally, it has been used in the synthesis of natural products such as terpenoids and steroids. The catalytic activity of tricarbonyl(p-xylene)chromium is due to its ability to activate C-H bonds, which allows for the formation of new carbon-carbon bonds.
Mécanisme D'action
The mechanism of action of tricarbonyl(p-xylene)chromium involves the activation of C-H bonds through the formation of a chromium-carbon intermediate. This intermediate undergoes a series of reactions that ultimately lead to the formation of a new carbon-carbon bond. The catalytic activity of tricarbonyl(p-xylene)chromium is highly dependent on the nature of the substrate and the reaction conditions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of tricarbonyl(p-xylene)chromium. However, it has been shown to be relatively stable and non-toxic under normal laboratory conditions. It is important to note that this compound should be handled with care as it is a potential carcinogen.
Avantages Et Limitations Des Expériences En Laboratoire
Tricarbonyl(p-xylene)chromium has several advantages as a catalyst in organic synthesis reactions. It is relatively inexpensive, easy to handle, and has a high catalytic activity. Additionally, it can be easily synthesized in the laboratory. However, it also has some limitations. It is sensitive to air and moisture, which can lead to the formation of unwanted by-products. Additionally, it can be difficult to separate from the reaction mixture, which can lead to contamination of the final product.
Orientations Futures
There are several future directions for the research on tricarbonyl(p-xylene)chromium. One potential direction is the development of new synthetic methods that utilize this compound as a catalyst. Additionally, there is a need for further research on the mechanism of action of tricarbonyl(p-xylene)chromium, which could lead to the development of more efficient catalysts. Finally, there is a need for research on the toxicity and environmental impact of tricarbonyl(p-xylene)chromium, which could inform the development of safer and more sustainable synthetic methods.
Conclusion
Tricarbonyl(p-xylene)chromium is a coordination complex of chromium that has shown significant potential as a catalyst in organic synthesis reactions. It has a high catalytic activity and can be easily synthesized in the laboratory. However, it also has some limitations and potential toxicity concerns. Further research is needed to fully understand the mechanism of action of this compound and to develop more efficient and sustainable synthetic methods.
Méthodes De Synthèse
The synthesis of tricarbonyl(p-xylene)chromium can be achieved by the reaction of chromium hexacarbonyl with p-xylene in the presence of a reducing agent such as sodium amalgam. The reaction proceeds through the reduction of chromium hexacarbonyl to tricarbonylchromium, followed by the substitution of one CO ligand with p-xylene. The resulting product is then purified by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
12129-27-0 |
|---|---|
Nom du produit |
Tricarbonyl(p-xylene)chromium |
Formule moléculaire |
C11H10CrO3 6* |
Poids moléculaire |
242.19 g/mol |
Nom IUPAC |
carbon monoxide;chromium;1,4-xylene |
InChI |
InChI=1S/C8H10.3CO.Cr/c1-7-3-5-8(2)6-4-7;3*1-2;/h3-6H,1-2H3;;;; |
Clé InChI |
SZFONDSPNNKEQT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
SMILES canonique |
CC1=CC=C(C=C1)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



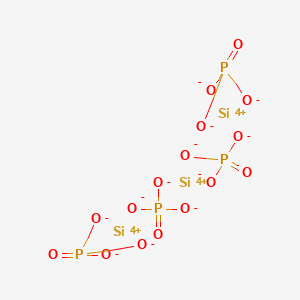
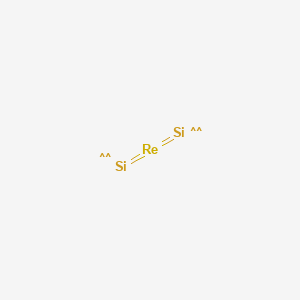
![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)
